Tyrphostin AG 555

Descripción general

Descripción

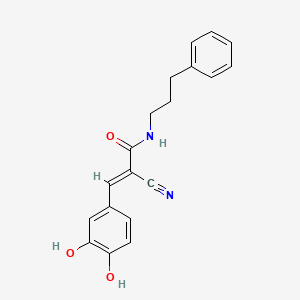

Tyrphostin AG 555 is a small molecule that is classified as experimental . It is also known by other names such as AG 555 and Tyrphostin B-46 . It is an inhibitor of tyrosine kinase and interacts directly with topoisomerase I, thus preventing DNA relaxation . It inhibits EGFR with an IC50 of 0.7 μM .

Molecular Structure Analysis

The molecular structure of Tyrphostin AG 555 is characterized by a chemical formula of C19H18N2O3 . Its molecular weight is 322.36 . The IUPAC name for Tyrphostin AG 555 is (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide .

Physical And Chemical Properties Analysis

Tyrphostin AG 555 is a solid substance . It is soluble in ethanol and DMSO to 30 mM .

Aplicaciones Científicas De Investigación

Inhibition of Mycobacterium Tuberculosis Proteasome System

Tyrphostin AG 555 has been used in the development of analogues to study the inhibition of the Mycobacterium tuberculosis Pup Proteasome System . The compounds synthesized from Tyrphostin AG 555 were found to inhibit the depupylation actions of Dop on native substrate, FabD-Pup .

EGFR Inhibition

Tyrphostin AG 555 is a potent and selective inhibitor of the EGF receptor (EGFR) . It selectively inhibits EFGR over ErbB2 .

Inhibition of Cell Growth

Tyrphostin AG 555 inhibits EGF-dependent growth of HER 14 cells . It also suppresses the growth of psoriatic keratinocytes isolated from patients with psoriasis when used at concentrations ranging from 1 to 50 μM .

Antiretroviral Activity

Tyrphostin AG 555 has been identified as a potent antiretroviral agent . It inhibits Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase activity .

Cdk2 Activation Blockage

Mecanismo De Acción

Target of Action

Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.

Mode of Action

Tyrphostin AG 555 inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by Tyrphostin AG 555 affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, Tyrphostin AG 555 has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .

Result of Action

The inhibition of EGFR and the blockage of Cdk2 activation by Tyrphostin AG 555 can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that Tyrphostin AG 555 could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 555 | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

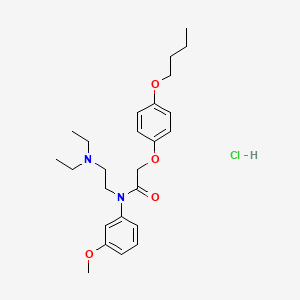

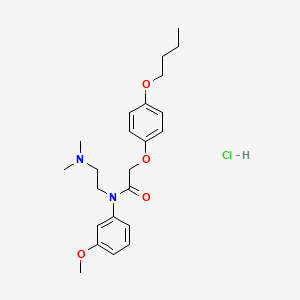

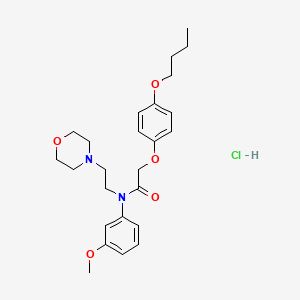

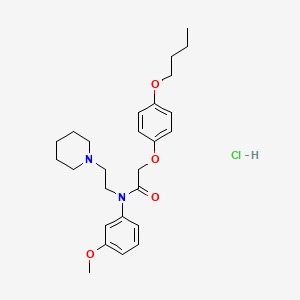

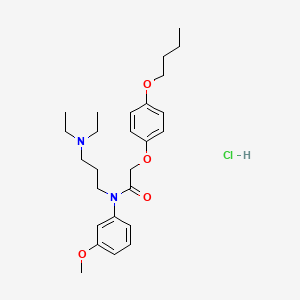

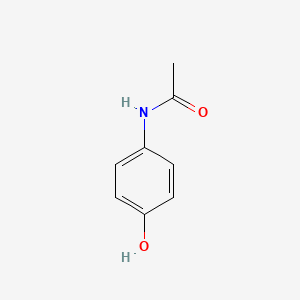

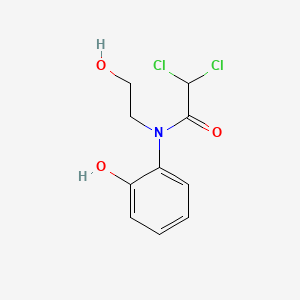

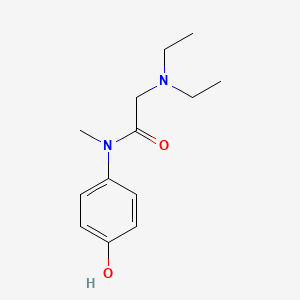

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

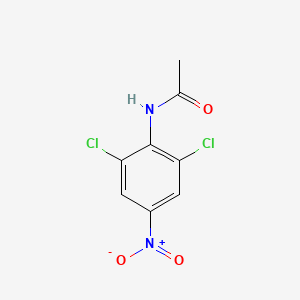

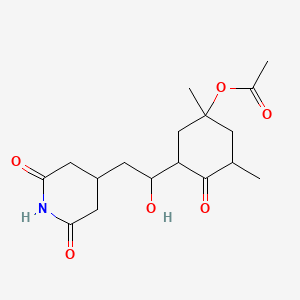

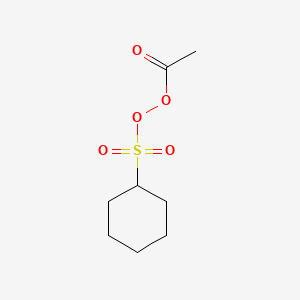

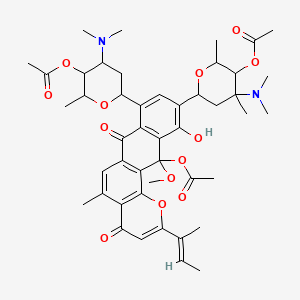

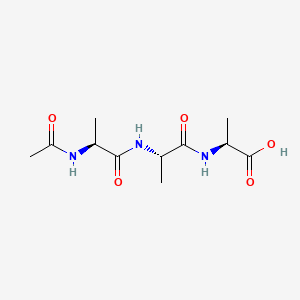

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.